molecular formula C18H22N2OS B2779894 2-amino-6-ethyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 667412-98-8

2-amino-6-ethyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2779894
CAS No.: 667412-98-8
M. Wt: 314.45
InChI Key: UEUPRDMJDINFGH-UHFFFAOYSA-N
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Description

2-amino-6-ethyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound with the molecular formula C18H22N2OS and a molecular weight of 314.45 g/mol . This tetrahydro-benzothiophene derivative is part of a class of compounds investigated as modulators of the Retinoic Acid Receptor-related Orphan Receptor Gamma t (RORγt) . RORγt is a nuclear receptor and a compelling drug target for the treatment of various autoimmune and inflammatory diseases, as well as certain cancer types . Researchers are exploring these 4,5,6,7-tetrahydro-benzothiophene-based compounds to develop novel therapeutic agents that can modulate the conformation and stability of RORγt, thereby influencing its activity . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-amino-6-ethyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-3-12-7-8-14-15(10-12)22-17(19)16(14)18(21)20-13-6-4-5-11(2)9-13/h4-6,9,12H,3,7-8,10,19H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUPRDMJDINFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC(=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-6-ethyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties.

Synthesis

The compound can be synthesized through various methods, including multicomponent reactions. A notable method involves the Gewald reaction, where starting materials such as sulfur and cyclohexanone are reacted with ethylcyanoacetate to yield the desired benzothiophene derivatives. The final product can be obtained by reacting the synthesized intermediate with substituted chloroacetanilide.

Characterization

Characterization techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (1H-NMR), and elemental analysis are employed to confirm the structure of the synthesized compounds. The molecular formula for this compound is C18H22N2OS.

Antidepressant Activity

Research has shown that derivatives of tetrahydrobenzothiophene exhibit significant antidepressant activity. In a study comparing various synthesized compounds against Sertraline HCl (a standard antidepressant), several derivatives demonstrated comparable efficacy in animal models .

Antimicrobial Properties

Compounds derived from this compound have also been evaluated for their antimicrobial properties. The results indicated that certain derivatives possess potent activity against a range of bacterial strains .

Anti-inflammatory Effects

In addition to antidepressant and antimicrobial activities, some studies have reported anti-inflammatory effects associated with these compounds. For instance, certain thienopyrimidine derivatives synthesized from similar precursors showed promising anti-inflammatory activity in preclinical models .

Case Studies

  • Antidepressant Screening : A series of tetrahydrobenzothiophene derivatives were synthesized and screened for their antidepressant effects. The study highlighted that modifications in the phenyl ring significantly influenced the biological activity of the compounds .
  • Antimicrobial Testing : Derivatives were tested against Gram-positive and Gram-negative bacteria. The results suggested that specific structural features enhance antimicrobial potency, making these compounds potential candidates for developing new antibiotics .

Data Table: Biological Activities of Synthesized Derivatives

Compound NameActivity TypeEfficacy Level
This compoundAntidepressantModerate
2-amino-4,5-dimethyl-N-(4-chlorophenyl)-benzothiopheneAntimicrobialHigh
2-amino-6-ethyl-N-(3-methoxyphenyl)-4,5-dihydro-1-benzothiopheneAnti-inflammatoryLow

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Modifications to the aryl group significantly influence physicochemical and biological properties:

Compound Name Aryl Substituent Molecular Formula Molecular Weight (g/mol) Key Data/Notes
Target Compound 3-methylphenyl C₁₈H₂₂N₂OS 314.45 Purity >90% ; No stereocenters defined .
2-Amino-6-ethyl-N-(2-methylphenyl)-... 2-methylphenyl C₁₈H₂₂N₂OS 314.45 Smiles: CCC1CCc2c(C(Nc3ccccc3C)=O)c(N)sc2C1 .
2-Amino-6-ethyl-N-(4-methylphenyl)-... 4-methylphenyl C₁₈H₂₂N₂OS 314.45 CAS: 667412-54-6; MFCD03422604 .
2-Amino-6-methyl-N-phenyl-... Phenyl C₁₆H₁₈N₂OS 286.39 Acute oral toxicity (Category 4); Skin irritation (Category 2) .
2-Amino-N-(3-methoxyphenyl)-6-methyl-... 3-methoxyphenyl C₁₇H₂₀N₂O₂S 316.42 Synonyms: CTK7A9655, STK448240; Enhanced polarity due to methoxy group .

Key Observations :

  • Steric Effects : 3-methylphenyl substitution (target compound) may offer better receptor binding than 2- or 4-methylphenyl variants due to reduced steric hindrance .
  • Safety Profile : Methyl-phenyl analogs (e.g., ) exhibit moderate toxicity, suggesting ethyl derivatives may require similar handling precautions.

Modifications at Position 6 of the Benzothiophene Core

Variations here alter electronic and steric properties:

Compound Name Position 6 Substituent Biological Notes
Target Compound Ethyl Predicted CNS activity due to enhanced lipophilicity.
2-Amino-6-methyl-N-phenyl-... Methyl Yield: 60%; M.P. 187–189°C ; Lower molecular weight (286.39 vs. 314.45) .
2-Amino-6-propyl-... Propyl Higher lipophilicity; Category B1 in EN300-01639 analysis .

Key Observations :

  • Synthesis Efficiency : Methyl derivatives (e.g., ) show moderate yields (~60%), suggesting ethyl analogs may require optimized protocols.
  • Thermal Stability : Higher melting points in methyl derivatives (187–189°C) compared to ethyl analogs (data pending) may reflect crystallinity differences.

Pharmacological Potential and Azomethine Derivatives

  • Azomethine Derivatives: highlights azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide as promising for molecular design. The target compound’s ethyl and 3-methylphenyl groups could enhance stability or receptor affinity compared to simpler analogs .
  • PASS Prediction : Computational tools like PASS Online predict activity against neurological targets (e.g., acetylcholinesterase) for this class .

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-6-ethyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions:
  • Step 1 : Cyclization of a substituted cyclohexanone with sulfur and a nitrile source (e.g., cyanoacetamide) in a polar solvent (DMF or ethanol) under reflux.

  • Step 2 : Functionalization via sulfonylation or acylation. For example, coupling with 3-methylphenyl isocyanate introduces the N-(3-methylphenyl) group .

  • Key Variables :

  • Catalysts : Triethylamine or DMAP improves acylation efficiency .

  • Solvents : DMF enhances solubility of intermediates, while CH₂Cl₂ is preferred for anhydrous conditions .

  • Yield Optimization : Reaction time (e.g., overnight reflux) and stoichiometric ratios (1.2 equivalents of anhydrides) are critical. Yields range from 47% to 67% depending on purification methods (e.g., reverse-phase HPLC vs. recrystallization) .

    • Data Table : Synthetic Yields and Conditions
StepReagents/ConditionsYield (%)Purification MethodReference
1DMF, S₈, 100°C, 6h68Column Chromatography
2CH₂Cl₂, Boc₂O, RT67HPLC (MeOH/H₂O)

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodology :
  • 1H/13C NMR : Assignments focus on the tetrahydrobenzothiophene core (δ 2.1–3.5 ppm for cyclohexene protons; δ 120–140 ppm for aromatic carbons) and the ethyl/methylphenyl substituents .
  • IR Spectroscopy : Key peaks include NH stretches (~3300 cm⁻¹), C=O (1700–1750 cm⁻¹), and C-S (650–750 cm⁻¹) .
  • X-ray Crystallography : Resolves conformational disorder (e.g., cyclohexene ring puckering) using SHELXL-96. Disorder modeling with EADP commands accounts for split occupancies (e.g., 81:19 ratio in C6/C7 positions) .

Advanced Research Questions

Q. How can conformational flexibility of the tetrahydrobenzothiophene core impact biological activity, and how is this analyzed?

  • Methodology :
  • Ring Puckering Analysis : Use Cremer-Pople coordinates to quantify non-planarity. For example, the cyclohexene ring adopts a half-chair conformation with deviations up to 0.37 Å .

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify bioactive conformers.

  • Biological Implications : Conformational flexibility may enhance binding to targets like enzymes or GPCRs by adapting to active-site geometries .

    • Data Table : Conformational Parameters (X-ray)
AtomDeviation (Å)OccupancyReference
C6+0.33381%
C6'-0.37419%

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antibacterial vs. anti-inflammatory results)?

  • Methodology :
  • Dose-Response Analysis : Calculate IC₅₀ or MIC values under standardized conditions (e.g., broth microdilution for antibacterial assays ).
  • Mechanistic Studies : Use fluorescence quenching or SPR to confirm target engagement (e.g., binding to bacterial topoisomerase vs. COX-2).
  • Meta-Analysis : Compare structural analogs (e.g., tert-butyl vs. ethyl substituents) to isolate substituent effects on activity .

Q. How is SHELX software applied in refining the compound’s crystal structure, and what challenges arise?

  • Methodology :
  • SHELXL-97 Workflow :

Data Integration : Merge diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Disorder Modeling : Assign partial occupancies to overlapping atoms (e.g., C6/C7 disorder) using EADP restraints .

Validation : Check R-factors (R₁ < 0.05) and residual density maps.

  • Challenges :
  • Thermal Motion : High B-factors for flexible substituents require TLS parameterization.
  • Twinned Data : Use SHELXL’s TWIN/BASF commands for multi-component crystals .

Methodological Recommendations

  • Synthetic Optimization : Prioritize anhydrous conditions (CH₂Cl₂, N₂ atmosphere) for acylation steps to minimize side reactions .
  • Structural Analysis : Combine X-ray (SHELXL) with DFT calculations (e.g., Gaussian) to validate electronic properties .
  • Biological Assays : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target-specific activity .

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